molecular formula C8H6N2O4 B14137169 2-Nitro-4,5-dihydroxyphenylacetonitrile CAS No. 117568-28-2

2-Nitro-4,5-dihydroxyphenylacetonitrile

Cat. No.: B14137169
CAS No.: 117568-28-2
M. Wt: 194.14 g/mol
InChI Key: UBLFQBDSTJATJY-UHFFFAOYSA-N
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Description

2-Nitro-4,5-dihydroxyphenylacetonitrile is an organic compound characterized by the presence of nitro, hydroxyl, and nitrile functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-4,5-dihydroxyphenylacetonitrile typically involves the nitration of 4,5-dihydroxyphenylacetonitrile. One common method includes the use of nitric acid and acetic acid in a tubular reactor. The reaction is carried out under controlled conditions to ensure high purity and yield .

Industrial Production Methods: For industrial production, the process involves the nitration of 3,4-dibenzyloxyphenylacetonitrile followed by debenzylation. This method is advantageous due to its safety, controllability, and high yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-4,5-dihydroxyphenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Scientific Research Applications

2-Nitro-4,5-dihydroxyphenylacetonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-Nitro-4,5-dihydroxyphenylacetonitrile involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects. The hydroxyl groups can form hydrogen bonds with biomolecules, influencing their function .

Comparison with Similar Compounds

  • 2-Nitro-4,5-dihydroxybenzaldehyde
  • 2-Nitro-4,5-dihydroxybenzoic acid
  • 2-Nitro-4,5-dihydroxyphenylacetate

Comparison: The nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

117568-28-2

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

2-(4,5-dihydroxy-2-nitrophenyl)acetonitrile

InChI

InChI=1S/C8H6N2O4/c9-2-1-5-3-7(11)8(12)4-6(5)10(13)14/h3-4,11-12H,1H2

InChI Key

UBLFQBDSTJATJY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1O)O)[N+](=O)[O-])CC#N

Origin of Product

United States

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